An In-depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride (CAS 33483-65-7)
An In-depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride (CAS 33483-65-7)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
1.1. Overview of trans-4-Methylcyclohexanamine Hydrochloride
trans-4-Methylcyclohexanamine hydrochloride, with the CAS registry number 33483-65-7, is a substituted cycloaliphatic amine salt. It typically presents as a white to off-white crystalline solid, a form that enhances its stability and simplifies handling in laboratory and industrial settings.[1] The molecule's structure, featuring a methyl group and an amine group in a trans configuration on a cyclohexane ring, is fundamental to its chemical reactivity and utility. This specific stereochemistry is a critical attribute, particularly in its primary application as a pharmaceutical intermediate.[2]
1.2. Significance in Pharmaceutical Synthesis
The principal application of trans-4-Methylcyclohexanamine hydrochloride lies in its role as a key starting material in the synthesis of active pharmaceutical ingredients (APIs).[1] Most notably, it is an indispensable building block for the production of Glimepiride, a widely prescribed second-generation sulfonylurea antidiabetic drug used in the management of type 2 diabetes.[2][3] The trans-stereoisomer is crucial for the pharmacological activity of the final Glimepiride molecule, making the isomeric purity of this intermediate a critical quality attribute.[2]
1.3. Scope of the Guide
This technical guide provides a comprehensive overview of trans-4-Methylcyclohexanamine hydrochloride for professionals in research and drug development. It covers the compound's physicochemical properties, detailed synthesis and purification protocols, analytical methods for quality control, its specific application in the synthesis of Glimepiride, and essential safety and handling information. The aim is to furnish a practical and authoritative resource, explaining not just the procedures but also the scientific rationale behind them.
Physicochemical Properties
A thorough understanding of the physicochemical properties of trans-4-Methylcyclohexanamine hydrochloride is essential for its effective use in synthesis and for the development of analytical methods.
2.1. Chemical Structure and Stereochemistry
The defining feature of this molecule is the trans-orientation of the methyl and amino groups at the 1 and 4 positions of the cyclohexane ring. This arrangement minimizes steric hindrance, resulting in a more stable chair conformation compared to its cis-isomer.
Chemical Identifiers of the Compound
2.2. Physical and Chemical Properties
The properties of trans-4-Methylcyclohexanamine hydrochloride are summarized in the table below. Its high melting point is indicative of its salt form and crystalline nature.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~260 °C | [3] |
| pKa (Predicted) | 10.58 ± 0.70 | [4] |
| logP (Predicted) | 2.224 | [4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
2.3. Solubility
As a hydrochloride salt, the compound exhibits good solubility in polar solvents.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [1] |
| Alcohols (e.g., Methanol) | Soluble | [1] |
Synthesis and Manufacturing
The synthesis of trans-4-Methylcyclohexanamine hydrochloride with high isomeric purity is a key challenge. The most common routes involve the reduction of a precursor followed by separation of the cis/trans isomers and salt formation.
3.1. Overview of a Common Synthetic Route
A widely employed method starts with the hydrogenation of 4-methyl cyclohexyloxime. This reduction typically yields a mixture of cis- and trans-4-methylcyclohexanamine. The critical step is the subsequent separation of these isomers, which is often achieved by fractional crystallization of a salt, such as the hydrochloride.[3]
General Synthetic Workflow
3.2. Detailed Laboratory Synthesis and Purification Protocol
The following protocol is adapted from patent literature and outlines the hydrogenation of 4-methyl cyclohexyloxime and the subsequent purification of the trans-isomer.[3]
Step 1: Hydrogenation of 4-Methyl Cyclohexyloxime
-
In a suitable pressure vessel, dissolve 1.5 kg of 4-methyl cyclohexyloxime in 8.33 L of methanol.
-
Add 0.15 kg of Raney Nickel catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to 4-5 kg/cm ² and heat to 50-55 °C.
-
Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the completion of the reduction.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Distill the filtrate under reduced pressure to completely remove the methanol, yielding a crude oil containing a mixture of cis- and trans-4-methylcyclohexanamine.
Step 2: Formation of Hydrochloride Salt
-
Cool the crude amine oil to 15-20 °C.
-
Slowly add methanolic hydrochloric acid (12-13%) to the cooled oil. This will cause the hydrochloride salt of 4-methylcyclohexanamine to precipitate.
-
Filter the precipitate to collect the crude hydrochloride salt mixture. The initial yield is approximately 85%, with a trans-isomer content of around 50%.[3]
Step 3: Isomer Separation by Fractional Crystallization (Self-Validating System) Causality: This purification relies on the differential solubility of the cis and trans hydrochloride salts in a specific solvent system. The trans-isomer is typically less soluble and will preferentially crystallize, allowing for its separation.
-
Dissolve the crude hydrochloride salt mixture (e.g., 1.5 kg) in methanol (2.25 L) at 25-30 °C.
-
Slowly add acetone (13.5 L) over a period of 3 hours. The addition of the anti-solvent (acetone) reduces the solubility of the salts, causing the less soluble trans-isomer to precipitate.
-
Filter the resulting solid to obtain trans-4-Methylcyclohexanamine hydrochloride with a purity of >95%.
-
For higher purity, a second recrystallization is performed. Dissolve the enriched trans-isomer (0.6 kg) in methanol (0.9 L) at 25-30 °C.
-
Slowly add acetone (8.1 L) over 3 hours to induce precipitation.
-
Filter the solid, wash, and dry to obtain the final product. This second purification step can increase the trans-isomer purity to >99.8%, with the cis-isomer content below 0.15%.[3]
Analytical and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and isomeric ratio of trans-4-Methylcyclohexanamine hydrochloride.
4.1. Spectroscopic Analysis
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule, allowing for structural confirmation.[5]
-
FT-IR Spectroscopy : Infrared spectroscopy can be used to identify the functional groups present, such as the N-H stretches of the ammonium salt and the C-H stretches of the alkyl groups.
4.2. Chromatographic Methods
Chromatography is the primary method for determining purity and, critically, the ratio of trans to cis isomers.
-
Gas Chromatography (GC) : GC is frequently cited in quality control procedures for this compound.[3] A capillary column, such as one with a chiral stationary phase (e.g., derivatized cyclodextrins), can be effective for separating the cis and trans isomers.[6][7] The method would typically involve dissolving the sample in a suitable solvent and analyzing it using a temperature-programmed run with flame ionization detection (FID) or mass spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC) : HPLC is also a powerful tool for purity assessment. A reversed-phase method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for the analysis of such amines.[8][9] The separation of cis and trans isomers can be challenging and may require specialized columns or method development.[10]
4.3. Quality Specifications
For pharmaceutical applications, stringent quality specifications are required.
| Parameter | Typical Specification | Analytical Method |
| Assay | ≥ 99.0% | HPLC or GC |
| Appearance | White to off-white crystalline solid | Visual |
| Trans Isomer Content | ≥ 99.8% | GC |
| Cis Isomer Content | ≤ 0.15% | GC |
Application in Drug Development: The Case of Glimepiride
The primary industrial use of trans-4-Methylcyclohexanamine hydrochloride is as a key intermediate in the synthesis of Glimepiride.[2]
5.1. Reaction Pathway to Glimepiride
In the synthesis of Glimepiride, trans-4-Methylcyclohexanamine hydrochloride is first converted to its corresponding isocyanate. This is typically achieved by reacting the free amine (obtained by neutralizing the hydrochloride salt) with phosgene or a phosgene equivalent. The highly reactive trans-4-methylcyclohexyl isocyanate is then coupled with a sulfonamide intermediate to form the final Glimepiride molecule.[3][11]
Role in Glimepiride Synthesis
5.2. Importance of Stereochemistry
The trans-configuration of the methylcyclohexyl moiety is essential for the proper binding of Glimepiride to its target receptor on pancreatic β-cells, which ultimately leads to its glucose-lowering effect. The presence of the cis-isomer can result in an impurity with a different pharmacological profile and is therefore strictly controlled in the final drug product.[2]
Safety and Handling
Proper safety precautions are mandatory when handling trans-4-Methylcyclohexanamine hydrochloride.
6.1. GHS Hazard Identification
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] |
6.2. Toxicological Profile Summary
-
Acute Effects : The compound is irritating to the skin, eyes, and respiratory system.[1] Direct contact can cause redness, itching, and pain.[13] Inhalation may lead to irritation of the lungs.[13]
-
Chronic Effects : No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[14]
6.3. Personal Protective Equipment (PPE) and Handling Precautions
-
Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood, to keep airborne concentrations low.[13]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[13]
-
Skin Protection : Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[13]
-
Respiratory Protection : If dust is generated, use a NIOSH-approved particulate respirator.
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.[13]
6.4. Storage and Stability
Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] The compound is stable under recommended storage conditions. Keep away from incompatible substances such as strong oxidizing agents.
6.5. First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[14]
References
- US Patent US20070082943A1, "Process for preparation of substantially pure glimepiride," issued April 12, 2007.
-
New Drug Approvals. (2018, February 5). GLIMEPIRIDE. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Available from: [Link]
- US Patent US7282517B2, "Method of manufacturing glimepiride and the respective intermediate," issued October 16, 2007.
-
NINGBO INNO PHARMCHEM CO.,LTD. Key Glimepiride Intermediate: Understanding Trans-4-Methylcyclohexylamine HCl. Available from: [Link]
- World Intellectual Property Organization. (2006). A novel process for preparation of substantially pure glimepiride (WO2006103690A1).
-
DC Chemicals. trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS. Available from: [Link]
-
PharmaCompass. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
- Czech Industrial Property Office. (2006). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic (CZ2005230A3).
- CN Patent CN109678726A, "A kind of method of synthesis of trans -4- methyl cyclohexylamine," issued April 26, 2019.
-
Farkas, E., Poppe, L., Hornyánszky, G. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7, 85. Available from: [Link]
-
SIELC Technologies. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. Available from: [Link]
-
PubChem. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. Available from: [Link]
-
Focant, J. F., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 124, 63-71. Available from: [Link]
-
Focant, J. F., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. PubMed, 25615525. Available from: [Link]
-
Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available from: [Link]
- CN Patent CN102001950A, "Preparation method of trans-4-methyl cyclohexylamine," issued April 6, 2011.
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link] Reversed_Phase_HPLC_Method_Development_Webinar.pdf
-
SpectraBase. trans-4-Methylcyclohexanol - Optional[ATR-IR] - Spectrum. Available from: [Link]
-
Aini, N. M., Yusoff, M. M., & Azhari, H. A. (2010). Chromatographic methods to analyze geometrical and positional isomers of fatty acids. Available from: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR [m.chemicalbook.com]
- 6. gcms.cz [gcms.cz]
- 7. gcms.cz [gcms.cz]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2006103690A1 - A novel process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 12. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
- 14. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]
